molecular formula C27H27N5O3 B2956351 2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide CAS No. 851290-86-3

2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide

Cat. No.: B2956351
CAS No.: 851290-86-3
M. Wt: 469.545
InChI Key: HIRFFMVKZIENTL-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a synthetic organic compound featuring a complex structure with dual morpholine substituents and a quinoline core. This compound belongs to a class of molecules frequently explored in medicinal chemistry for their potential as protein kinase inhibitors . The presence of multiple morpholine rings is a common feature in drug discovery due to their ability to improve solubility and influence molecular interactions with biological targets . The specific arrangement of the 2-cyano-3-(quinolin-3-yl)prop-2-enamide scaffold suggests potential application as a key intermediate or investigational tool in the development of anticancer agents . Researchers may value this compound for studying signal transduction pathways, particularly those involving cyclin-dependent kinases (CDKs) and other morpholine-sensitive enzyme targets . Its mechanism of action, while requiring further empirical validation, is hypothesized to involve competitive binding at the ATP-binding site of specific kinases, thereby modulating phosphorylation events and cellular proliferation . This product is intended for research and investigative purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c28-19-22(27(33)29-23-5-7-24(8-6-23)31-9-13-34-14-10-31)18-21-17-20-3-1-2-4-25(20)30-26(21)32-11-15-35-16-12-32/h1-8,17-18H,9-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRFFMVKZIENTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the morpholine rings: This step might involve nucleophilic substitution reactions where morpholine is introduced to the aromatic rings.

    Formation of the cyano group: This can be done through a nucleophilic addition of cyanide to an appropriate precursor.

    Final coupling: The final step would involve coupling the quinoline and phenyl rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings.

    Reduction: Reduction reactions might target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution might involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with morpholine and quinoline moieties can interact with enzymes or receptors, modulating their activity. The cyano group might also play a role in binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacrylamide derivatives, which are frequently explored for their electronic properties and biological activity. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key Features
Target Compound C₂₅H₂₄N₄O₂ 428.5 (estimated) Dual morpholinyl (phenyl + quinolinyl) N/A N/A Enhanced solubility, potential kinase inhibition, rigid aromatic scaffold
(2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) C₂₂H₂₀N₄OS 404.62 Morpholinyl (phenyl), cyclopenta[b]thiophene 296–298 69.96 High thermal stability, thiophene ring for electronic modulation
(2E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide C₂₀H₁₆ClF₂N₃O₂ 403.8 Morpholinyl (phenyl), chloro, difluorophenyl N/A N/A Halogen substituents for enhanced binding, potential toxicity concerns
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide C₁₆H₁₂Cl₂N₂O 319.19 Dichlorophenyl N/A N/A Simple structure, limited solubility, halogen-driven hydrophobicity
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 331.81 Chloro, fluoro, isobutyl N/A N/A Bulky alkyl chain for lipophilicity, halogenated aromatic interactions

Key Comparative Insights:

Structural Diversity: The target compound’s dual morpholinyl groups contrast with halogenated (Cl, F) or alkylated (isobutyl) substituents in analogs. Morpholine enhances solubility, whereas halogens or alkyl chains increase lipophilicity, affecting membrane permeability and target engagement .

Synthetic Efficiency: Compounds like 30a and 30b () are synthesized via Knoevenagel condensation with yields ~69–70%, suggesting similar pathways for the target compound.

Spectroscopic Characterization: The target compound’s ¹H NMR would display distinct aromatic protons from the quinolinyl group (~8.0–9.0 ppm) and morpholine methylene signals (~3.5–4.0 ppm), differing from thiophene-derived analogs (e.g., 30a: δ 7.5–8.0 ppm for thiophene protons) .

Biological Implications :

  • Morpholine groups are associated with kinase inhibition (e.g., PI3K/mTOR pathways), while halogenated analogs () may exhibit stronger cytotoxicity but higher metabolic instability. The target compound’s dual morpholinyl design could balance potency and pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to achieve high-purity yields of this compound?

  • Methodology :

  • Step 1 : Employ condensation reactions between morpholine-substituted aniline and quinoline derivatives under mild acidic or basic conditions. Use cyanoacetic acid as a coupling agent, similar to protocols for analogous enamide synthesis .
  • Step 2 : Optimize reaction parameters (e.g., temperature: 60–80°C, time: 12–24 hours) to balance yield and purity.
  • Step 3 : Purify via silica gel column chromatography (gradient elution: 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity .
    • Key Data :
ParameterOptimal Range
Reaction Temp60–80°C
Reaction Time12–24 h
Purity Post-Purification≥95%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • 1H/13C NMR : Assign peaks using δ values for morpholine (δ ~3.3–3.5 ppm for N-CH₂ groups) and quinoline protons (δ ~7.5–8.5 ppm). Confirm cyano group absence in NMR to rule out hydrolysis .
  • Mass Spectrometry (ESI/APCI+) : Validate molecular weight (e.g., [M+H]+ and [M+Na]+ adducts) .
  • X-ray Crystallography : Use SHELXL for structure refinement to resolve stereochemical ambiguities. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and binding interactions?

  • Methodology :

  • Step 1 : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra for validation .
  • Step 2 : Conduct molecular docking (AutoDock/Vina) to assess interactions with biological targets (e.g., kinases). Use PyMOL for visualization .
    • Example Output :
PropertyCalculated Value
HOMO (eV)-5.2
LUMO (eV)-1.8
ΔE (eV)3.4

Q. How can structural contradictions between NMR and crystallographic data be resolved?

  • Methodology :

  • Scenario : Discrepancies in morpholine ring conformation (NMR suggests flexibility; X-ray shows planar geometry).
  • Analysis : Apply Cremer-Pople puckering parameters to quantify ring non-planarity in crystallographic data . Use variable-temperature NMR to detect dynamic effects (e.g., ring flipping) .
  • Resolution : Refine X-ray data with SHELXL, incorporating anisotropic displacement parameters for heavy atoms .

Q. What experimental design strategies optimize structure-activity relationship (SAR) studies?

  • Methodology :

  • Factorial Design : Vary substituents on morpholine/quinoline rings (e.g., electron-withdrawing groups) to modulate bioactivity. Use split-plot designs to manage multiple variables efficiently .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity (e.g., IC₅₀ values).

Data Contradiction Analysis

Q. How to address inconsistent biological activity across assay platforms?

  • Methodology :

  • Step 1 : Validate assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid false negatives).
  • Step 2 : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Step 3 : Use molecular dynamics simulations (GROMACS) to assess target flexibility in different environments .

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